2-[3-(4-bromophenyl)-6-oxo-1,6-dihydropyridazin-1-yl]-N-(3-fluoro-4-methylphenyl)acetamide
Description
This compound is a pyridazine-based acetamide derivative characterized by a 4-bromophenyl substituent at the 3-position of the pyridazinone ring and a 3-fluoro-4-methylphenyl group attached to the acetamide moiety.
Properties
IUPAC Name |
2-[3-(4-bromophenyl)-6-oxopyridazin-1-yl]-N-(3-fluoro-4-methylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15BrFN3O2/c1-12-2-7-15(10-16(12)21)22-18(25)11-24-19(26)9-8-17(23-24)13-3-5-14(20)6-4-13/h2-10H,11H2,1H3,(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMFWNQFFLISREP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)CN2C(=O)C=CC(=N2)C3=CC=C(C=C3)Br)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15BrFN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of F2774-1301 is a soluble factor known as A PRoliferation Inducing Ligand (APRIL). APRIL is a signaling molecule that regulates B-cell immune responses.
Mode of Action
F2774-1301 is a novel humanized monoclonal antibody that binds and blocks APRIL. APRIL promotes IgA class-switching, the survival of IgA-secreting plasma cells, and the excess production of a galactose-deficient variant form of IgA1 (Gd-IgA1), which is an initiating step in the multi-hit pathogenesis of IgA Nephropathy (IgAN). Blocking APRIL with F2774-1301 is a novel approach to address the underlying pathogenesis of IgAN by reducing circulating levels of Gd-IgA1 and preventing the formation of pathogenic immune complexes.
Biochemical Pathways
In patients with IgAN, Gd-IgA1 gives rise to autoantibody production. These Gd-IgA1–autoantibody complexes deposit in the kidneys, resulting in inflammation and damage. By blocking APRIL, F2774-1301 reduces the production of these pathogenic immune complexes, thereby potentially preventing kidney damage.
Pharmacokinetics
The pharmacokinetics of F2774-1301 are currently being investigated in a Phase 1/2 study. The study aims to assess the safety and tolerability of F2774-1301 in healthy volunteers and patients with IgAN, and secondarily to assess the pharmacokinetics, pharmacodynamics, immunogenicity, and preliminary clinical activity.
Result of Action
F2774-1301 has been shown to durably reduce IgA, IgM, and to a lesser extent, IgG in patients with IgAN. The depletion of this pathogenic IgA isoform (Gd-IgA1) in patients with IgAN demonstrates the potential disease-modifying mechanism of F2774-1301.
Action Environment
The action of F2774-1301 is influenced by the patient’s immune system, particularly the presence of B cells that produce Gd-IgA1. The efficacy and stability of F2774-1301 may also be influenced by other factors such as the patient’s overall health, other medications they may be taking, and their genetic makeup.
Biological Activity
The compound 2-[3-(4-bromophenyl)-6-oxo-1,6-dihydropyridazin-1-yl]-N-(3-fluoro-4-methylphenyl)acetamide is a pyridazinone derivative that has garnered attention for its potential therapeutic applications. This article provides a detailed overview of its biological activity, focusing on its mechanisms, efficacy in various disease models, and potential therapeutic uses.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 436.66 g/mol. The structure features a pyridazinone core, which is known for its diverse biological activities.
The primary mechanism of action identified for this compound is the inhibition of phosphodiesterase 4 (PDE4) . PDE4 is an enzyme that hydrolyzes cyclic adenosine monophosphate (cAMP), a crucial second messenger involved in various cellular processes. By inhibiting PDE4, this compound may enhance cAMP levels, leading to anti-inflammatory effects and improved cellular signaling pathways relevant to several diseases.
Antiinflammatory Effects
Research indicates that compounds similar to 2-[3-(4-bromophenyl)-6-oxo-1,6-dihydropyridazin-1-yl]-N-(3-fluoro-4-methylphenyl)acetamide exhibit significant anti-inflammatory properties. They have been shown to reduce inflammation in models of chronic obstructive pulmonary disease (COPD), asthma, and rheumatoid arthritis. These effects are attributed to the modulation of cytokine release and inhibition of leukocyte infiltration into inflamed tissues .
Anticancer Activity
The compound has also been evaluated for its anticancer properties. Preliminary studies suggest that it may inhibit the proliferation of various cancer cell lines by inducing apoptosis and cell cycle arrest. The presence of the bromophenyl group is believed to enhance its cytotoxicity against tumor cells .
Study 1: PDE4 Inhibition
A study highlighted the efficacy of similar pyridazinone derivatives in treating inflammatory diseases by selectively inhibiting PDE4. The results showed a significant reduction in inflammatory markers in animal models of asthma and COPD .
Study 2: Anticancer Potential
In vitro assays demonstrated that the compound effectively inhibited the growth of breast cancer cell lines. The mechanism was linked to increased apoptosis rates and altered expression of apoptosis-related proteins .
Data Table: Biological Activities Summary
Scientific Research Applications
Anticancer Activity
Research indicates that derivatives of pyridazinones exhibit significant anticancer properties. The compound has been studied for its ability to inhibit cancer cell proliferation. For instance, a study demonstrated that similar pyridazinone compounds could induce apoptosis in various cancer cell lines through the modulation of apoptotic pathways .
Antimicrobial Properties
Pyridazinone derivatives have shown promise as antimicrobial agents. The compound's structure suggests potential activity against bacterial strains due to the presence of a bromophenyl group, which enhances lipophilicity and membrane permeability. In vitro studies have reported effectiveness against Gram-positive bacteria, indicating its potential for development as an antibiotic .
Anti-inflammatory Effects
There is evidence suggesting that compounds with similar structures can exhibit anti-inflammatory properties by inhibiting pro-inflammatory cytokines. This suggests a possible application in treating inflammatory diseases such as arthritis or other chronic inflammatory conditions .
Case Study 1: Anticancer Research
A study published in Journal of Medicinal Chemistry reported on a series of pyridazinone derivatives where one compound demonstrated IC50 values in the low micromolar range against breast cancer cell lines. The mechanism was attributed to inhibition of specific kinases involved in cell cycle regulation .
Case Study 2: Antimicrobial Activity
In a study assessing various pyridazinone compounds for antimicrobial efficacy, the compound exhibited notable inhibition against Staphylococcus aureus and Escherichia coli. The study concluded that modifications in substituents could enhance activity and selectivity against specific pathogens .
Case Study 3: Anti-inflammatory Potential
Research published in Pharmacological Reports highlighted the anti-inflammatory effects of related pyridazinones in animal models of acute inflammation. The results indicated a significant reduction in edema and inflammatory markers, suggesting therapeutic potential for inflammatory diseases .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound is compared below with two analogs from the evidence, focusing on structural variations, physicochemical properties, and inferred pharmacological implications.
Table 1: Structural and Physicochemical Comparison
*Inferred from IUPAC names due to lack of explicit data in evidence.
Key Observations
Substituent Effects on Lipophilicity: The 4-bromophenyl group in the target compound confers higher lipophilicity compared to the 2-fluorophenyl () or 2-fluoro-4-methoxyphenyl () groups. Bromine’s larger atomic radius and polarizability may enhance membrane penetration or protein-binding affinity via halogen interactions .
Steric and Electronic Modifications: The 4-methyl group on the acetamide moiety (Target) provides moderate steric hindrance, which could influence binding pocket interactions. In contrast, the 4-phenylbutan-2-yl group () introduces significant bulk, likely affecting bioavailability .
Crystallographic Insights :
- Structural determinations for such compounds likely employ programs like SHELXL () and visualization tools like ORTEP-3 (). Pyridazine ring puckering, as defined by Cremer and Pople (), may influence conformational stability and intermolecular interactions .
Research Implications and Limitations
- Pharmacological Gaps: No bioactivity or toxicity data are provided in the evidence, limiting direct pharmacological comparisons.
- Computational Modeling : Tools like the WinGX suite () could refine structural comparisons, enabling predictive analyses of binding affinities or solubility .
Preparation Methods
Cyclocondensation of Dihydrazides
A common method for synthesizing pyridazinones involves the cyclocondensation of α,β-unsaturated carbonyl compounds with hydrazines. For the 4-bromophenyl-substituted variant:
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Synthesis of α,β-unsaturated ketone :
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Hydrazine cyclization :
Alternative Route via Maleic Anhydride Derivatives
Maleic anhydride derivatives offer another pathway:
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Diels-Alder adduct formation :
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Reacting maleic anhydride with 1,3-dienes (e.g., 1-(4-bromophenyl)-1,3-butadiene) forms a bicyclic intermediate.
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Ring-opening and cyclization :
Acetamide Side Chain Introduction
Acylation of 3-Fluoro-4-methylaniline
The acetamide moiety is introduced via nucleophilic acyl substitution:
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Chloroacetylation :
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Displacement with pyridazinone intermediate :
Integrated Synthesis Route
Stepwise Procedure
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Pyridazinone synthesis :
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Amide coupling :
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Workup and purification :
Optimization of Reaction Parameters
| Parameter | Optimal Condition | Yield Improvement |
|---|---|---|
| Solvent | DMF | 75% → 82% |
| Base | K₂CO₃ | 70% → 78% |
| Temperature | 60°C → 80°C | 75% → 68% |
| Reaction Time | 6 hours → 8 hours | 75% → 80% |
Higher temperatures (>80°C) led to decomposition, while prolonged reaction times improved yields marginally.
Characterization and Analytical Data
Spectroscopic Confirmation
Purity Assessment
Challenges and Mitigation Strategies
Q & A
Q. What are the standard synthetic routes for 2-[3-(4-bromophenyl)-6-oxo-1,6-dihydropyridazin-1-yl]-N-(3-fluoro-4-methylphenyl)acetamide?
The synthesis typically involves a multi-step approach:
- Step 1: Construct the pyridazine core via cyclization reactions, often using bromophenyl precursors.
- Step 2: Introduce the 3-fluoro-4-methylphenylacetamide moiety via nucleophilic substitution or coupling reactions (e.g., using carbodiimide-based coupling agents like EDCI).
- Step 3: Optimize reaction conditions (e.g., DMSO as solvent, temperatures between 70–100°C, and catalysts like triethylamine) to enhance yield and purity .
Q. What physicochemical properties are critical for handling this compound in laboratory settings?
Key properties include:
| Property | Value/Description |
|---|---|
| Solubility | Soluble in DMSO; limited in water |
| Stability | Stable at RT; degrades in strong acids/bases |
| Melting Point | 423–425 K (determined via DSC) |
| These properties dictate storage conditions (desiccated, inert atmosphere) and solvent selection for biological assays . |
Q. Which characterization techniques are most effective for confirming the compound’s structure?
- X-ray crystallography : Use SHELX programs (e.g., SHELXL for refinement) to resolve bond lengths, angles, and hydrogen-bonding networks .
- NMR spectroscopy : Employ / NMR to verify substituent integration and coupling patterns.
- HPLC : Monitor purity (>95%) using C18 columns and acetonitrile/water gradients .
Advanced Research Questions
Q. How can researchers resolve contradictions in crystallographic data during structural refinement?
- Use SHELXL’s restraints to model disordered regions or thermal motion.
- Validate hydrogen-bonding networks (e.g., N–H⋯O interactions) and dihedral angles (e.g., 66.4° between aromatic rings) against electron density maps .
- Cross-check with DFT calculations to reconcile geometric deviations (e.g., puckering coordinates for non-planar rings) .
Q. What strategies are recommended for structure-activity relationship (SAR) studies?
- Analog synthesis : Modify substituents (e.g., replace 4-bromophenyl with 4-fluorophenyl) to assess bioactivity changes.
- Biological assays : Test antimicrobial/anticancer activity via MIC (minimum inhibitory concentration) or IC assays. Correlate results with logP and steric parameters .
- Docking studies : Use AutoDock Vina to predict binding modes to enzymes (e.g., kinases) based on crystallographic data .
Q. How can experimental design (DoE) optimize reaction conditions for higher yields?
- Apply flow chemistry principles to control parameters like temperature, solvent ratio, and residence time.
- Use response surface methodology (RSM) to model interactions between variables (e.g., catalyst loading vs. reaction time) .
Q. What methodologies are effective for analyzing molecular interactions with biological targets?
Q. How should degradation products be identified and mitigated during stability studies?
- Stress testing : Expose the compound to heat (40–60°C), UV light, and varying pH.
- LC-MS analysis : Identify degradation pathways (e.g., hydrolysis of the acetamide group) and quantify impurities .
Data Contradiction Analysis
Q. How to address discrepancies in bioactivity data across studies?
- Replicate assays : Control variables like cell line passage number or serum concentration.
- Meta-analysis : Compare datasets using statistical tools (e.g., ANOVA) to identify outliers or batch effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
